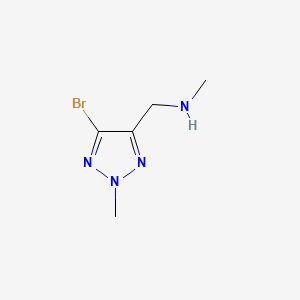
5-Bromo-N,2-dimethyl-2H-1,2,3-triazole-4-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine is a heterocyclic compound containing a triazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Scientific Research Applications
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine is not fully understood. it is believed to interact with various molecular targets through its triazole ring, which can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methyl-2H-1,2,3-triazole: Lacks the methylamine group, making it less versatile in chemical reactions.
2-methyl-2H-1,2,3-triazole: Lacks both the bromine and methylamine groups, resulting in different reactivity and applications.
Uniqueness
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine is unique due to the presence of both the bromine and methylamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C5H9BrN4 |
|---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
1-(5-bromo-2-methyltriazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H9BrN4/c1-7-3-4-5(6)9-10(2)8-4/h7H,3H2,1-2H3 |
InChI Key |
RJZDOBKUEBRRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN(N=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















